molecular formula C15H20O4 B2614940 Spirodionic acid CAS No. 955949-53-8

Spirodionic acid

Cat. No.: B2614940
CAS No.: 955949-53-8
M. Wt: 264.321
InChI Key: LFDLVXYMKUPPOT-UHFFFAOYSA-N
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Description

Spirodionic acid is a novel microbial metabolite with a spiro[4.5]decene skeleton . It was isolated from the strain Streptomyces sp. T/6077 . The structural elucidation was accomplished by NMR spectroscopic and mass-spectrometric studies .


Synthesis Analysis

The biosyntheses of this compound were investigated by feeding experiments with 13C-labeled precursors . All results indicate a biogenetic sequence with metabolite 5 and sarkomycin (7) as precursors in the formation of spirocyclus 1 through an intermolecular Diels–Alder-type reaction . To elucidate the structure of this compound, two 4-ethenylspiro[4.5]dec-6-en-1,8-diones with opposite relative configuration at C4 and C5 were prepared . The first access involved the synthesis of 3-ethenyl-2-formylcyclopentanone (8) using a three-component coupling process . A sequence of Michael addition to penten-3-one (7) and intramolecular aldol condensation then led to the highly selective formation of the 4S*,5S*-configured spirocycle 5 .


Molecular Structure Analysis

This compound has a unique spiro[4.5]decene skeleton . The structure was elucidated using NMR spectroscopic and mass-spectrometric studies .


Chemical Reactions Analysis

The formation of this compound involves an intermolecular Diels–Alder-type reaction . This reaction is part of the biosynthetic pathway of this compound, which also involves the metabolites 5 and sarkomycin (7) .

Scientific Research Applications

1. Novel Metabolite and Biosynthesis

  • Spirodionic Acid Discovery : this compound, discovered as a novel microbial metabolite from Streptomyces sp., features a unique spiro[4.5]decene skeleton. Its structure was elucidated using NMR and mass spectrometric studies. This discovery highlights its potential as a new class of natural compounds for various applications (Textor et al., 2007).

  • Biosynthesis Investigation : The biosynthesis of this compound was explored through feeding experiments with labeled precursors, revealing an interesting biogenetic sequence involving other metabolites and a Diels-Alder-type reaction. Such studies contribute to understanding complex biosynthetic pathways in microorganisms (Textor et al., 2007).

2. Synthetic Applications

  • Chiral Spirodione Synthesis : The synthesis of chiral spirodione, a class of auxiliary based chiral synthon, was described for its application in asymmetric Diels-Alder reactions. This showcases this compound derivatives' role in facilitating stereoselective organic synthesis (Kandula et al., 2003).

  • Total Synthesis for Structural Elucidation : The total synthesis of this compound was achieved through a novel method, contributing to the determination of its absolute configuration. This synthesis approach can be pivotal in the field of natural product chemistry (Siewert et al., 2007).

3. Pharmacological Properties

  • Limonoid Isolation from Azadirachta indica : A study identified a spiro-type limonoid, a derivative of this compound, from Azadirachta indica, showing moderate antimicrobial activities. This suggests potential pharmacological applications of this compound derivatives (Fan et al., 2019).

Properties

IUPAC Name

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDLVXYMKUPPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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